

isotopic purity specifications for 2-Chloroethanol-d4

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Compound of Interest

Compound Name: 2-Chloroethanol-1,1,2,2-d4

CAS No.: 117067-62-6

Cat. No.: B122097

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An In-Depth Technical Guide to Isotopic Purity Specifications for 2-Chloroethanol-d4

Authored by: A Senior Application Scientist

Introduction: The Role of 2-Chloroethanol-d4 as a Critical Internal Standard

In the precise world of quantitative analysis, particularly within drug development, environmental monitoring, and toxicology, the reliability of results is paramount. 2-Chloroethanol-d4 (CAS Number: 117067-62-6), the deuterated analogue of 2-chloroethanol, serves as an indispensable tool, primarily as a stable isotope-labeled internal standard (SIL-IS) for mass spectrometry-based assays.[1] Its utility stems from its chemical equivalence to the native compound, allowing it to mirror the analyte's behavior during sample extraction, derivatization, and chromatographic separation.[1] However, its distinct mass shift of +4 Da enables clear differentiation from the unlabeled analyte in a mass spectrometer, providing a robust mechanism for accurate quantification by correcting for matrix effects and procedural losses.[1][2]

This guide provides a comprehensive technical overview of the isotopic purity specifications for 2-Chloroethanol-d4. We will delve into the significance of these specifications, the analytical methodologies used for their verification, and the profound implications they hold for ensuring data integrity in research and regulated laboratory environments.

The Imperative of High Isotopic Purity

The central value of a SIL-IS lies in its isotopic purity. This metric dictates the standard's performance and, by extension, the accuracy of the entire analytical method. The primary objective is to have a standard that is overwhelmingly composed of the desired deuterated isotopologue (in this case, C₂D₄ClOH) with minimal presence of its unlabeled or partially labeled counterparts.

Causality of Purity Requirements:

- **Minimizing Cross-Isotopic Contribution:** If the internal standard contains a significant fraction of the unlabeled (M+0) or partially labeled (M+1, M+2, M+3) species, it can artificially inflate the signal of the native analyte, leading to inaccurate quantification, especially at low concentration levels.
- **Ensuring Accurate Mass Shift:** The defining characteristic of 2-Chloroethanol-d4 is its M+4 mass shift.^[2] A high isotopic enrichment ensures that the vast majority of the molecules exhibit this specific mass, leading to a clean and predictable signal for the internal standard channel in an MS/MS experiment.
- **Maintaining Method Robustness:** A consistent and high level of isotopic purity from batch to batch ensures the long-term reproducibility and reliability of an analytical method, a critical requirement for longitudinal studies and routine testing under Good Laboratory Practice (GLP) or ISO 17025 standards.^{[1][3]}

Defining and Quantifying Purity: Key Specifications

When evaluating 2-Chloroethanol-d4, it is crucial to distinguish between two different types of purity: chemical purity and isotopic purity.

- **Chemical Purity:** This refers to the percentage of the material that is chemically 2-chloroethanol (in any isotopic form) versus other chemical compounds or impurities.

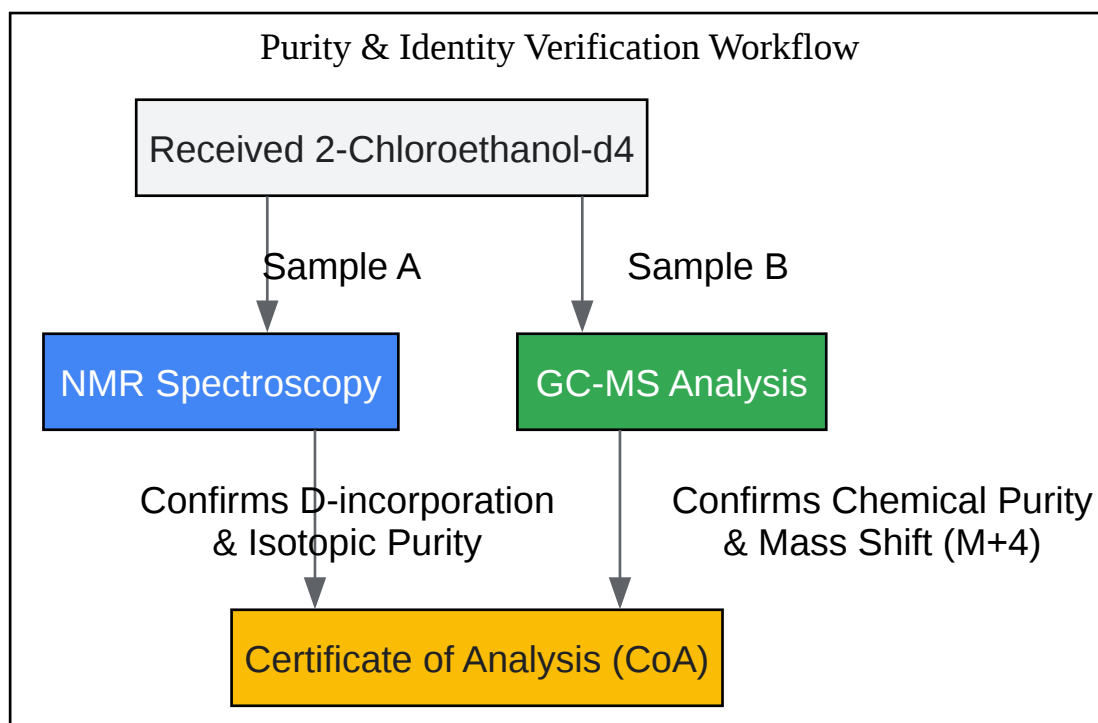
- **Isotopic Purity (or Isotopic Enrichment):** This specifies the percentage of the 2-chloroethanol molecules that contain the desired four deuterium atoms. It is typically expressed as "atom % D," which represents the percentage of hydrogen positions that are occupied by deuterium. [\[1\]](#)[\[2\]](#)

The table below summarizes the typical specifications for high-quality 2-Chloroethanol-d4 available for research and drug development.

Specification	Typical Value	Significance
Synonyms	2-Chloroethanol-1,1,2,2-d ₄ ; Ethylene-d ₄ chlorohydrin	[1] [2]
CAS Number	117067-62-6	Unique chemical identifier. [3]
Molecular Formula	C ₂ H ₂ ClD ₄ O	[2] [4]
Molecular Weight	~84.54 g/mol	Reflects the mass of the deuterated molecule. [1] [5]
Isotopic Purity	≥ 98 atom % D	Ensures minimal isotopic crosstalk and accurate quantification. [1] [2]
Chemical Purity	≥ 98% (CP)	Guarantees the absence of significant chemical contaminants. [4] [5]
Mass Shift	M+4	Allows clear differentiation from the native analyte in mass spectrometry. [1] [2]

The Analytical Self-Validation Workflow

To ensure these specifications are met, a multi-technique analytical approach is employed. This workflow creates a self-validating system where each technique provides complementary information, confirming the compound's identity, chemical purity, and isotopic enrichment.



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Caption: Analytical workflow for validating 2-Chloroethanol-d4 specifications.

Experimental Protocol 1: Isotopic Purity Determination by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming the location of isotopic labels and quantifying the degree of deuteration.[6] By comparing the integrals of residual proton signals to a known internal standard, one can determine isotopic purity.

Objective: To confirm the structural integrity and determine the isotopic enrichment of 2-Chloroethanol-d4.

Methodology:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of 2-Chloroethanol-d4 into a clean NMR tube.

- Add a deuterated solvent that does not have signals in the regions of interest (e.g., Chloroform-d, Acetone-d6).
- Add a known amount of a non-deuterated internal standard with a distinct, well-resolved peak (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.
- ¹H NMR Acquisition:
 - Acquire a quantitative ¹H NMR spectrum. The absence or significant reduction of signals at the positions corresponding to the methylene protons of 2-chloroethanol confirms high deuteration.
 - The degree of deuteration can be calculated by integrating the residual proton signals and comparing them to the integral of the internal standard.
- ²H (Deuterium) NMR Acquisition:
 - Acquire a ²H NMR spectrum. This will show signals corresponding to the deuterium atoms. [7]
 - The presence of signals at the expected chemical shifts for the methylene groups confirms that deuteration has occurred at the correct positions.
- Data Analysis:
 - Calculate the atom % D by comparing the integration of residual proton signals against the reference standard. The formula will depend on the specific standard used. The core principle is to relate the moles of residual protons to the total moles of the compound.[8]

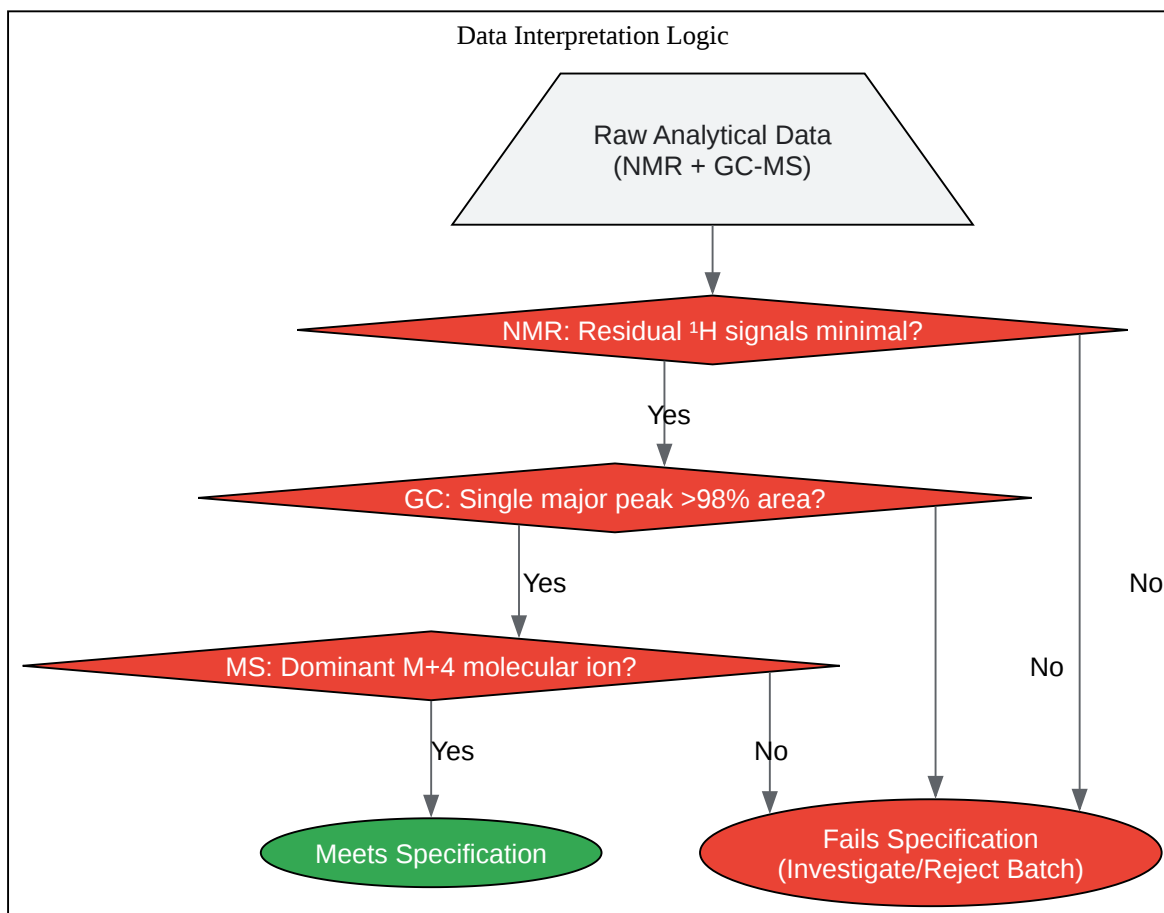
Experimental Protocol 2: Chemical Purity and Mass Verification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile compounds like 2-Chloroethanol-d4.[9] GC separates the compound from any volatile chemical impurities, while MS confirms its mass and, therefore, its isotopic identity.

Objective: To assess the chemical purity and verify the M+4 mass shift of 2-Chloroethanol-d4.

Methodology:

- Sample Preparation:
 - Prepare a dilute solution of 2-Chloroethanol-d4 (e.g., 10-100 µg/mL) in a suitable volatile solvent like methanol or ethyl acetate.[3]
- GC-MS System Configuration (Example):
 - GC Column: A mid-polarity column, such as a DB-624 or equivalent, is often suitable for separating polar volatile compounds.[10]
 - Injector: Split/splitless injector, typically operated in split mode (e.g., 10:1 split ratio) at 220°C.
 - Oven Program: Start at 40°C, hold for 2-5 minutes, then ramp at 10-30°C/min to a final temperature of 240°C.[10]
 - Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
- MS System Configuration:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Full Scan mode to observe the entire mass spectrum and identify the molecular ion and fragmentation patterns. A scan range of m/z 35-150 is appropriate.
- Data Analysis:
 - Chemical Purity: Analyze the chromatogram. The peak area of 2-Chloroethanol-d4 as a percentage of the total peak area of all components provides the chemical purity.
 - Isotopic Verification: Examine the mass spectrum of the main peak. The molecular ion region should show a dominant cluster corresponding to the deuterated molecule (e.g., m/z 84 and 86 for the ³⁵Cl and ³⁷Cl isotopes, respectively), confirming the M+4 shift from the unlabeled compound (m/z 80 and 82).



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Caption: Decision logic for verifying 2-Chloroethanol-d4 specifications.

Implications in Drug Development and Regulated Analysis

The use of a rigorously specified internal standard like 2-Chloroethanol-d4 is not merely a matter of good practice; it is a foundational requirement for data integrity in regulated environments.

- **Metabolic and Toxicological Studies:** In drug metabolism studies, deuterated standards are used to trace and quantify metabolites.[1] High isotopic purity is essential to differentiate between the administered compound and its metabolic products without ambiguity.
- **Environmental Monitoring:** 2-Chloroethanol is a known metabolite and byproduct of ethylene oxide, a sterilant used on medical equipment and in some food products.[5][11] Regulatory bodies set strict maximum residue levels (MRLs).[11] Analytical methods validated using high-purity 2-Chloroethanol-d4 are critical for enforcing these safety standards and ensuring consumer protection.[1][11]
- **Method Validation and Compliance:** When developing and validating analytical methods under GLP, ICH, or FDA guidelines, a comprehensive Certificate of Analysis (CoA) for the reference standards is required.[12] This CoA, built upon the analytical data described above, provides the necessary proof of identity, purity, and isotopic enrichment, ensuring the traceability and defensibility of the quantitative data generated.[12][13]

Conclusion

The isotopic purity specifications of 2-Chloroethanol-d4 are a critical determinant of its fitness for use as an internal standard in high-stakes analytical applications. A minimum isotopic enrichment of ≥ 98 atom % D, coupled with high chemical purity, is the industry benchmark. This level of quality, verified through a combination of NMR and GC-MS, ensures minimal isotopic interference and maximum accuracy in quantification. For researchers and scientists in drug development and other regulated fields, understanding and demanding these specifications is fundamental to generating reliable, reproducible, and defensible scientific data.

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